molecular formula C14H11F2N3OS B10959889 3-({4-[3-(Difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)propanenitrile

3-({4-[3-(Difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)propanenitrile

Cat. No.: B10959889
M. Wt: 307.32 g/mol
InChI Key: KHJQTGYWRNYKLX-UHFFFAOYSA-N
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Description

3-({4-[3-(Difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)propanenitrile is a chemical compound with the molecular formula C14H11F2N3OS and a molecular weight of 307.318 Da This compound features a pyrimidine ring substituted with a difluoromethoxyphenyl group and a propanenitrile group attached via a sulfanyl linkage

Preparation Methods

The synthesis of 3-({4-[3-(Difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)propanenitrile involves several steps. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the difluoromethoxyphenyl group and the sulfanyl linkage. The final step involves the addition of the propanenitrile group. Reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

3-({4-[3-(Difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-({4-[3-(Difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)propanenitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-({4-[3-(Difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)propanenitrile involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-({4-[3-(Difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)propanenitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H11F2N3OS

Molecular Weight

307.32 g/mol

IUPAC Name

3-[4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl]sulfanylpropanenitrile

InChI

InChI=1S/C14H11F2N3OS/c15-13(16)20-11-4-1-3-10(9-11)12-5-7-18-14(19-12)21-8-2-6-17/h1,3-5,7,9,13H,2,8H2

InChI Key

KHJQTGYWRNYKLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)C2=NC(=NC=C2)SCCC#N

Origin of Product

United States

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